molecular formula C19H23NO5S2 B2513177 propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate CAS No. 681813-71-8

propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B2513177
CAS No.: 681813-71-8
M. Wt: 409.52
InChI Key: NABJGUILWRWDGT-VBKFSLOCSA-N
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Description

Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound characterized by its unique thiazolidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Typically, the synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione derivatives under the influence of a base to form the desired thiazolidine ring system. The esterification of the resulting thiazolidine compound with propanol and butanoic acid is carried out under acidic conditions to yield propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate.

Industrial Production Methods: On an industrial scale, the production involves optimizing reaction conditions to maximize yield and purity. This often includes controlling temperature, solvent systems, and reaction time. Catalysts may be used to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: It undergoes oxidation reactions particularly at the methylene and sulfur atoms.

  • Reduction: It can be reduced to form a variety of alcohols or amines, depending on the reaction conditions.

  • Substitution: The thiazolidine ring is prone to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution: Nucleophiles like halides, amines, and thiols are typically employed.

Major Products Formed: Oxidation leads to sulfoxides and sulfones, while reduction results in alcohols or thiols depending on the agents used.

Scientific Research Applications

  • Chemistry: Used in the synthesis of various heterocyclic compounds due to its reactive thiazolidine core.

  • Biology: Studied for its antimicrobial and anticancer properties.

  • Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Compared to other thiazolidine derivatives, this compound is unique due to its specific substituents which enhance its pharmacological profile. Similar compounds include:

  • 3,4-dimethoxybenzylidene derivatives

  • Thiazolidine-2,4-dione analogs

  • Propyl esters of thiazolidine compounds

These similar compounds vary in their biological activity and chemical reactivity, making propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate a unique entity in its category.

Properties

IUPAC Name

propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-4-10-25-17(21)6-5-9-20-18(22)16(27-19(20)26)12-13-7-8-14(23-2)15(11-13)24-3/h7-8,11-12H,4-6,9-10H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABJGUILWRWDGT-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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